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Abstract
Arvanil, with CAS Number 128007-31-8, is a synthetic hybrid molecule that combines the

structural features of capsaicin, the pungent component of chili peppers, and anandamide, an

endogenous cannabinoid. This unique structure confers upon Arvanil a complex

pharmacological profile, primarily characterized by its activity as an agonist at both the transient

receptor potential vanilloid 1 (TRPV1) and the cannabinoid type 1 (CB1) receptors.[1][2][3]

Additionally, Arvanil has been shown to inhibit the anandamide membrane transporter (AMT),

thereby potentiating the effects of endogenous cannabinoids.[1][4] Emerging research also

points towards receptor-independent mechanisms of action, including the induction of

apoptosis and ferroptosis in cancer cells. This technical guide provides an in-depth overview of

the chemical properties, pharmacological activities, and key experimental methodologies used

to study Arvanil.

Chemical Properties
Arvanil, chemically known as N-[(4-hydroxy-3-methoxyphenyl)methyl]-5Z,8Z,11Z,14Z-

eicosatetraenamide, is a lipophilic molecule. While specific experimental data for its melting

point, boiling point, and pKa are not readily available in the literature, its structural similarity to

capsaicin and anandamide suggests it exists as a viscous oil or a low-melting solid at room

temperature.
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Physicochemical Data
Property Value Source

CAS Number 128007-31-8

Molecular Formula C₂₈H₄₁NO₃

Molecular Weight 439.6 g/mol

Physical State
A solution in ethanol; Slightly

yellow oil

UV Lambda Max 229, 281 nm

Solubility Data
Solvent Solubility Source

0.1M Na₂CO₃ 1 mg/mL

DMF 15 mg/mL

DMSO 13 mg/mL

Ethanol 31 mg/mL

Pharmacological Properties and Mechanism of
Action
Arvanil's pharmacological effects are multifaceted, stemming from its interactions with multiple

cellular targets.

Receptor-Dependent Mechanisms
Arvanil's primary mechanism of action involves the activation of TRPV1 and CB1 receptors.

TRPV1 Receptor Agonism: As a potent TRPV1 agonist, Arvanil mimics the effects of

capsaicin, leading to the opening of this non-selective cation channel and subsequent influx

of calcium ions. This action is responsible for its analgesic properties, which are mediated

through desensitization of sensory neurons upon prolonged exposure.
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CB1 Receptor Agonism: Arvanil also acts as an agonist at CB1 receptors, though generally

with lower potency compared to its TRPV1 activity. This interaction contributes to its

cannabimimetic effects, including analgesia and potential psychoactive properties.

Enzyme and Transporter Inhibition
Anandamide Membrane Transporter (AMT) Inhibition: Arvanil is a potent inhibitor of the

anandamide membrane transporter, which is responsible for the reuptake of anandamide

from the synaptic cleft. By blocking AMT, Arvanil increases the extracellular concentration

and duration of action of anandamide and other endocannabinoids.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Some studies suggest that Arvanil can also

inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the

intracellular degradation of anandamide. However, its activity as a direct FAAH inhibitor is

considered weaker compared to its effects on TRPV1 and AMT.

Receptor-Independent Mechanisms
Recent studies have unveiled that Arvanil can induce programmed cell death in certain cancer

cell lines through pathways independent of TRPV1 and CB1 receptors.

Apoptosis Induction: In Jurkat T-cell lymphoma, Arvanil induces apoptosis through a

FADD/caspase-8-dependent pathway.

Ferroptosis Induction: In hepatocellular carcinoma, Arvanil has been shown to induce

ferroptosis by binding to the mitochondrial calcium uptake protein 1 (MICU1), leading to

mitochondrial calcium overload and oxidative stress.

Biological Activity Data
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Target Action Value Species Assay Source

CB1

Receptor
Agonist (Ki)

0.25 - 0.52

µM
Rat

Radioligand

Binding

TRPV1

Receptor

Agonist

(EC₅₀)
<10 nM Mouse "Tetrad" Test

Anandamide

Membrane

Transporter

(AMT)

Inhibitor

(IC₅₀)
3.6 µM Not Specified

Anandamide

Uptake

Fatty Acid

Amide

Hydrolase

(FAAH)

Inhibitor

(IC₅₀)

~2.0 µM

(Urea analog)
Not Specified

FAAH Activity

Assay

L-type Ca²⁺

Current

Inhibitor

(IC₅₀)
2 µM

Mouse/Rat

Hybrid Cell

Line

Whole-cell

Voltage

Clamp

Melanoma

Cell Lines

(A375, SK-

MEL 28,

FM55P,

FM55M2)

Proliferation

Inhibitor

(IC₅₀)

~10-20

µg/mL
Human MTT Assay

Signaling Pathways
Receptor-Mediated Signaling
Arvanil's activation of CB1 and TRPV1 receptors initiates distinct intracellular signaling

cascades.
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Arvanil's dual agonism on CB1 and TRPV1 receptors.

Receptor-Independent Apoptotic Pathway
In certain cancer cells, Arvanil can trigger apoptosis independently of its canonical receptor

targets.
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Arvanil-induced FADD-mediated apoptosis.

Experimental Protocols
In Vitro Assays
A variety of in vitro assays are employed to characterize the pharmacological profile of Arvanil.
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This assay determines the binding affinity (Ki) of Arvanil for the CB1 receptor.

Methodology:

Membrane Preparation: Membranes from cells or tissues expressing CB1 receptors are

prepared by homogenization and centrifugation.

Incubation: A fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940) is

incubated with the membrane preparation in the presence of varying concentrations of

Arvanil.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

Data Analysis: The concentration of Arvanil that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation.

This assay measures the ability of Arvanil to activate TRPV1 channels by monitoring changes

in intracellular calcium concentration.

Methodology:

Cell Culture: Cells stably or transiently expressing TRPV1 (e.g., HEK293 cells) are cultured

on glass coverslips.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or

Fluo-4 AM).

Stimulation: A baseline fluorescence is recorded before the addition of varying

concentrations of Arvanil.

Detection: Changes in fluorescence intensity, corresponding to changes in intracellular

calcium levels, are monitored using a fluorescence microscope or a plate reader.
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Data Analysis: The concentration of Arvanil that produces 50% of the maximal response

(EC₅₀) is determined from the dose-response curve.

This assay assesses the inhibitory effect of Arvanil on the cellular uptake of anandamide.

Methodology:

Cell Culture: Cells known to exhibit anandamide uptake (e.g., neuroblastoma or astrocytoma

cells) are cultured.

Incubation: Cells are pre-incubated with varying concentrations of Arvanil before the

addition of radiolabeled anandamide (e.g., [¹⁴C]anandamide).

Uptake: The uptake of radiolabeled anandamide is allowed to proceed for a short period.

Separation and Lysis: The incubation is stopped, and cells are washed to remove

extracellular radiolabel. The cells are then lysed.

Detection: The amount of radioactivity inside the cells is quantified by scintillation counting.

Data Analysis: The concentration of Arvanil that inhibits 50% of anandamide uptake (IC₅₀) is

calculated.

In Vivo Assays
This is a classic behavioral assay to evaluate the analgesic effects of compounds in rodents.

Methodology:

Acclimatization: Animals (mice or rats) are acclimatized to the testing room and apparatus.

Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking,

jumping) is measured by placing the animal on a heated plate maintained at a constant

temperature (e.g., 55°C).

Drug Administration: Arvanil or a vehicle control is administered to the animals.
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Post-treatment Measurement: At various time points after drug administration, the latency to

the nociceptive response is measured again.

Data Analysis: An increase in the response latency after Arvanil administration compared to

the vehicle control indicates an analgesic effect.

Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies on Arvanil are limited. However, it is considered to be more

metabolically stable than anandamide due to the replacement of the ethanolamide group with a

vanillylamine moiety, which makes it resistant to hydrolysis by FAAH. Studies in rats and mice

have shown that Arvanil is effective when administered intraperitoneally or intravenously. The

oral bioavailability of the related compound, olvanil, has been shown to be low due to first-pass

metabolism, which may also be a consideration for Arvanil. Further research is needed to fully

characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Arvanil.

Summary and Future Directions
Arvanil is a pharmacologically complex molecule with significant therapeutic potential,

particularly in the areas of pain management and oncology. Its ability to modulate multiple

targets, including the cannabinoid and vanilloid systems, as well as its receptor-independent

effects on cell death pathways, makes it a fascinating subject for further investigation. Future

research should focus on elucidating the detailed pharmacokinetic and toxicological profiles of

Arvanil, as well as exploring its efficacy in a wider range of preclinical disease models. The

development of more selective analogs of Arvanil could also lead to new therapeutic agents

with improved efficacy and safety profiles.

Experimental Workflow Visualization
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A typical workflow for the preclinical evaluation of Arvanil.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9694208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694208/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=similarity&ligandId=2485
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=similarity&ligandId=2485
https://pubmed.ncbi.nlm.nih.gov/11861807/
https://pubmed.ncbi.nlm.nih.gov/11861807/
https://www.benchchem.com/product/b1665783#arvanil-cas-number-and-chemical-properties
https://www.benchchem.com/product/b1665783#arvanil-cas-number-and-chemical-properties
https://www.benchchem.com/product/b1665783#arvanil-cas-number-and-chemical-properties
https://www.benchchem.com/product/b1665783#arvanil-cas-number-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665783?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

